2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Übersicht
Beschreibung
CL-313377 is a coordination compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. These compounds are known for their diverse structures, colors, and reactivity, making them valuable in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
CL-313377 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Studied for its potential role in biological systems, such as enzyme mimetics and metal ion transport.
Medicine: Investigated for its therapeutic potential, including as an anticancer agent and in drug delivery systems.
Industry: Employed in industrial processes such as wastewater treatment and the production of specialty chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CL-313377 typically involves the reaction of a metal salt with appropriate ligands under controlled conditions. For instance, a common method involves dissolving a metal chloride in an aqueous solution, followed by the addition of ligands such as ammonia or ethylenediamine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound. The resulting product is often purified through crystallization or filtration techniques .
Industrial Production Methods
On an industrial scale, the production of CL-313377 may involve more sophisticated techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification methods such as chromatography. The choice of ligands and reaction conditions can be optimized to maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
CL-313377 undergoes various chemical reactions, including:
Oxidation and Reduction: The central metal ion can change its oxidation state, leading to different coordination complexes.
Substitution: Ligands in the coordination sphere can be replaced by other ligands, altering the compound’s properties.
Ligand Exchange: The exchange of ligands with other molecules in solution, often influenced by factors such as temperature and pH.
Common Reagents and Conditions
Common reagents used in reactions involving CL-313377 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various ligands like chloride ions and ammonia. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving CL-313377 depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands .
Wirkmechanismus
The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CL-313378: A coordination compound with similar ligands but a different central metal ion.
CL-313379: Another coordination compound with a different ligand arrangement.
CL-313380: A compound with similar chemical properties but different reactivity patterns .
Uniqueness
CL-313377 stands out due to its specific ligand arrangement and the unique properties of its central metal ion
Eigenschaften
IUPAC Name |
2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMKVNSBEKQPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351060 | |
Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102434-73-1 | |
Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.